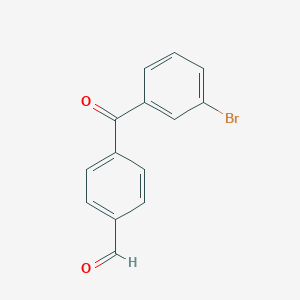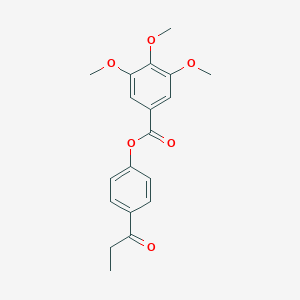![molecular formula C15H11F3N2O2 B400445 N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B400445.png)
N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide is a chemical compound with the molecular formula C15H11F3N2O2 and a molecular weight of 308.25 g/mol This compound is characterized by the presence of a trifluoroacetyl group attached to a biphenyl structure, which is further linked to a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with biphenyl-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoroacetyl group.
科学的研究の応用
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological or chemical effects.
類似化合物との比較
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide can be compared with other similar compounds, such as:
2-(Trifluoroacetyl)biphenyl: This compound lacks the carbohydrazide moiety, making it less versatile in terms of chemical reactivity and applications.
Biphenyl-4-carbohydrazide: This compound does not contain the trifluoroacetyl group, which reduces its reactivity and potential biological activities.
The presence of both the trifluoroacetyl and carbohydrazide groups in N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide makes it unique and enhances its chemical and biological properties.
特性
分子式 |
C15H11F3N2O2 |
|---|---|
分子量 |
308.25g/mol |
IUPAC名 |
4-phenyl-N'-(2,2,2-trifluoroacetyl)benzohydrazide |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)14(22)20-19-13(21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,19,21)(H,20,22) |
InChIキー |
VXUBQDCEWBGDFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-bisnitrobenzamide](/img/structure/B400364.png)
![3,5-bisnitro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B400365.png)
![2,4-dichloro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400366.png)



![2-[(Z)-3-chlorobut-2-enyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B400373.png)
![4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B400374.png)
![[2-(Benzotriazol-2-yl)-4-methylphenyl] naphthalene-2-sulfonate](/img/structure/B400376.png)
![2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B400377.png)


![2-[(4-fluorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B400381.png)
